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Compound of Interest

Compound Name: Davanone

Cat. No.: B1200109 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the original non-stereospecific synthesis of Davanone and a modern,

stereoselective approach. Detailed experimental protocols and quantitative data are presented

to offer a clear evaluation of the methodologies.

Davanone, a sesquiterpenoid found in the essential oil of Artemisia pallens, has garnered

interest for its potential pharmacological applications. The evolution of its chemical synthesis

from early non-stereospecific methods to more recent stereoselective strategies highlights

advancements in organic chemistry. This guide compares a foundational 1970 synthesis with a

contemporary, concise total synthesis, offering insights into improvements in efficiency,

stereocontrol, and overall yield.

Comparative Analysis of Synthetic Pathways
The following table summarizes the key quantitative data from two distinct syntheses of

Davanone: the non-stereospecific method published by Birch, Corrie, and Subba Rao in 1970

and the stereoselective total synthesis developed by Vosburg and coworkers in 2009.
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Step
Birch, Corrie, & Subba Rao
(1970) Synthesis of (±)-
Davanone

Vosburg et al. (2009)
Synthesis of (+)-Davanone

Starting Material Linalool Geranyl Acetate

1 Linalool → Linalyl Acetate

Geranyl Acetate → (E)-8-

hydroxy-2,6-dimethylocta-2,6-

dien-1-yl acetate

Yield 90% 71%

2
Linalyl Acetate →

Dihydrolinalool

(E)-8-hydroxy-2,6-

dimethylocta-2,6-dien-1-yl

acetate → (E)-8-((tert-

butyldimethylsilyl)oxy)-2,6-

dimethylocta-2,6-dien-1-yl

acetate

Yield 95% 98%

3
Dihydrolinalool →

Tetrahydrolinalool

(E)-8-((tert-

butyldimethylsilyl)oxy)-2,6-

dimethylocta-2,6-dien-1-yl

acetate → (S,E)-8-((tert-

butyldimethylsilyl)oxy)-2,6-

dimethylocta-2,6-dien-1-ol

Yield Quantitative 95%

4
Tetrahydrolinalool →

Dehydrolinalool

(S,E)-8-((tert-

butyldimethylsilyl)oxy)-2,6-

dimethylocta-2,6-dien-1-ol →

(S,E)-8-((tert-

butyldimethylsilyl)oxy)-2,6-

dimethylocta-2,6-dienal

Yield 60% 85%

5 Dehydrolinalool → (±)-

Davanone

(S,E)-8-((tert-

butyldimethylsilyl)oxy)-2,6-

dimethylocta-2,6-dienal →
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Ethyl (2R,3S)-2-((tert-

butyldimethylsilyl)oxy)-3-

hydroxy-3,7-dimethylocta-1,6-

dienoate

Yield 25% (of a mixture) 75%

6

Ethyl (2R,3S)-2-((tert-

butyldimethylsilyl)oxy)-3-

hydroxy-3,7-dimethylocta-1,6-

dienoate → Ethyl

(2S,3R,5R)-3-hydroxy-5-(prop-

1-en-2-yl)-2,5-

dimethyltetrahydrofuran-2-

carboxylate

Yield 78%

7

Ethyl (2S,3R,5R)-3-hydroxy-5-

(prop-1-en-2-yl)-2,5-

dimethyltetrahydrofuran-2-

carboxylate → (2S,3R,5R)-3-

hydroxy-N-methoxy-N,2,5-

trimethyl-5-(prop-1-en-2-

yl)tetrahydrofuran-2-

carboxamide

Yield 95%

8

(2S,3R,5R)-3-hydroxy-N-

methoxy-N,2,5-trimethyl-5-

(prop-1-en-2-

yl)tetrahydrofuran-2-

carboxamide → (+)-Davanone

Yield 86%

Overall Yield ~12.8% ~36.5%

Stereoselectivity
Non-stereospecific (mixture of

four isomers)

Stereoselective (produces (+)-

Davanone)
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Final Purity
Not explicitly stated, required

chromatographic separation

High purity confirmed by NMR

and optical rotation

Experimental Protocols
Birch, Corrie, & Subba Rao (1970) Non-Stereospecific
Synthesis
The synthesis begins with the commercially available monoterpene alcohol, linalool.

Linalyl Acetate: Linalool is acetylated using a mixture of acetic anhydride and pyridine to

yield linalyl acetate.

Dihydrolinalool: Linalyl acetate is then subjected to oxymercuration-demercuration to afford

dihydrolinalool.

Tetrahydrolinalool: Catalytic hydrogenation of dihydrolinalool leads to the formation of

tetrahydrolinalool.

Dehydrolinalool: Dehydration of tetrahydrolinalool using oxalic acid yields dehydrolinalool.

(±)-Davanone: The final step involves the acid-catalyzed cyclization of dehydrolinalool,

which results in a mixture of four diastereomers of davanone. This mixture requires

separation by chromatography to isolate (±)-davanone.

Vosburg et al. (2009) Stereoselective Total Synthesis of
(+)-Davanone
This modern approach utilizes geranyl acetate as the starting material and employs several

stereoselective reactions.

Allylic Hydroxylation: Geranyl acetate undergoes allylic hydroxylation using selenium dioxide

to produce (E)-8-hydroxy-2,6-dimethylocta-2,6-dien-1-yl acetate.

Silyl Ether Protection: The primary alcohol is protected as a tert-butyldimethylsilyl (TBS)

ether.
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Enantioselective Epoxidation: A Sharpless asymmetric epoxidation of the trisubstituted

alkene is performed, followed by reductive workup to yield the corresponding diol, which is

then selectively protected to give (S,E)-8-((tert-butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-

dien-1-ol.

Oxidation: The alcohol is oxidized to the corresponding aldehyde using Dess-Martin

periodinane.

Aza-Baylis-Hillman Reaction: The aldehyde undergoes an aza-Baylis-Hillman reaction with

ethyl 2-((tert-butyldimethylsilyl)oxy)acrylate, catalyzed by a chiral phosphine, to afford ethyl

(2R,3S)-2-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3,7-dimethylocta-1,6-dienoate.

Cyclization: An intramolecular oxy-Michael addition, promoted by a Lewis acid, results in the

formation of the tetrahydrofuran ring.

Weinreb Amide Formation: The ester is converted to the corresponding Weinreb amide.

Grignard Addition and Deprotection: The synthesis is completed by the addition of

isopropenylmagnesium bromide to the Weinreb amide, followed by deprotection of the silyl

ether to yield (+)-Davanone.

Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthesis, the following diagrams were generated

using the DOT language.

Linalool Linalyl AcetateAc₂O, Py Dihydrolinalool

1. Hg(OAc)₂, H₂O
2. NaBH₄ TetrahydrolinaloolH₂, Pd/C DehydrolinaloolOxalic Acid (±)-Davanone MixtureH⁺

Geranyl Acetate Allylic HydroxylationSeO₂ Silyl ProtectionTBSCl, Imidazole Sharpless EpoxidationTi(OⁱPr)₄, (+)-DET, t-BuOOH OxidationDMP Aza-Baylis-HillmanChiral Phosphine CyclizationLewis Acid Weinreb Amide FormationMe(MeO)NH·HCl, i-PrMgCl (+)-Davanone

1. IsopropenylMgBr
2. TBAF
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[https://www.benchchem.com/product/b1200109#independent-validation-of-the-published-
synthesis-of-davanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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